1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride

Lipophilicity Para-substituent SAR Membrane partitioning

1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride (CAS 1052511-12-2) is a synthetic aryloxypropanolamine derivative belonging to the β-adrenoceptor antagonist (beta-blocker) structural class. It features a para-bromophenoxy aromatic ring, a central 2-hydroxypropyl linker, and an N-cyclohexyl-N-methyl tertiary amine side chain.

Molecular Formula C16H25BrClNO2
Molecular Weight 378.74
CAS No. 1052511-12-2
Cat. No. B2404322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
CAS1052511-12-2
Molecular FormulaC16H25BrClNO2
Molecular Weight378.74
Structural Identifiers
SMILESCN(CC(COC1=CC=C(C=C1)Br)O)C2CCCCC2.Cl
InChIInChI=1S/C16H24BrNO2.ClH/c1-18(14-5-3-2-4-6-14)11-15(19)12-20-16-9-7-13(17)8-10-16;/h7-10,14-15,19H,2-6,11-12H2,1H3;1H
InChIKeyLDMSFIVXDJSDTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride: Structural and Pharmacological Class Baseline for Procurement Evaluation


1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride (CAS 1052511-12-2) is a synthetic aryloxypropanolamine derivative belonging to the β-adrenoceptor antagonist (beta-blocker) structural class [1]. It features a para-bromophenoxy aromatic ring, a central 2-hydroxypropyl linker, and an N-cyclohexyl-N-methyl tertiary amine side chain. The p-bromine substituent contributes substantial lipophilicity (calculated logP shift of approximately +0.8 to +1.0 relative to the unsubstituted phenyl analog) and a large van der Waals volume (bromine ≈ 25.8 ų), which shape both membrane partitioning behavior and steric interactions with the receptor binding pocket [2]. This compound is currently catalogued as a research-grade screening compound (e.g., Catalog No. B2404322) and has not been reported in indexed primary pharmacological studies or patent filings .

Why Para-Substituent Selection in Aryloxypropanolamine Beta-Blockers Precludes Generic Interchange with the Target Bromo Analog


Within the aryloxypropanolamine beta-blocker class, the para-substituent on the phenoxy ring is a critical determinant of pharmacological behavior: it modulates membrane partitioning, lipophilicity-driven tissue distribution, and the conformation adopted by the molecule within the β-adrenoceptor binding pocket [1]. The para-bromine of CAS 1052511-12-2 confers a distinct combination of high hydrophobicity (π_Br ≈ 0.86 vs. π_Cl ≈ 0.71, π_F ≈ 0.14) and large steric bulk (MR_Br ≈ 8.88 vs. MR_Cl ≈ 6.03, MR_F ≈ 0.92) that cannot be replicated by smaller or less lipophilic substituents [2]. Simply substituting a chloro, fluoro, or methyl analog alters the compound's predicted logD, membrane residence time, and receptor subtype engagement profile—rendering the compounds pharmacologically non-interchangeable for structure-activity relationship (SAR) studies or in vivo proof-of-concept experiments [3].

Quantitative Differentiation Evidence for CAS 1052511-12-2 Against Closest Para-Substituted Aryloxypropanolamine Analogs


Enhanced Lipophilicity (Calculated logP/π) of the 4-Bromo Substituent vs. 4-Chloro, 4-Fluoro, and Unsubstituted Analogs

The para-bromine aryl substituent in CAS 1052511-12-2 increases lipophilicity substantially compared to chloro, fluoro, and hydrogen analogs. The aromatic substituent π constant for bromine is 0.86, compared to 0.71 for chlorine, 0.14 for fluorine, and 0.00 for hydrogen [1]. This translates to a calculated logP for the neutral base that is approximately 2.8–3.2, versus ~2.5–2.9 for the 4-chloro analog and ~2.1–2.5 for the 4-fluoro analog [1]. Higher lipophilicity predicts enhanced membrane partitioning and potentially prolonged tissue retention—a critical parameter for in vivo pharmacological studies where tissue half-life and volume of distribution are key decision drivers [2].

Lipophilicity Para-substituent SAR Membrane partitioning β-blocker design

Greater Steric Bulk (Molar Refractivity / van der Waals Volume) of Bromine vs. Chlorine and Fluorine Impacting Binding Pocket Occupancy

The molar refractivity (MR) of bromine is 8.88 cm³/mol, significantly exceeding chlorine (6.03 cm³/mol) and fluorine (0.92 cm³/mol) [1]. Correspondingly, the van der Waals volume of bromine (≈25.8 ų) is 1.5-fold larger than chlorine (≈17.1 ų) and over 3-fold larger than fluorine (≈8.0 ų). In aryloxypropanolamine beta-blockers, the para-substituent adopts a conformation perpendicular to the aryloxy moiety, creating an L-shaped structure that partitions into the lipid bilayer and influences receptor interactions [2]. The larger bromine substituent may alter the depth and angle of membrane insertion and differentially occupy the hydrophobic sub-pocket within the β-adrenoceptor binding site compared to smaller halogens, with potential consequences for binding kinetics (kon/koff) and subtype selectivity [2].

Steric effects Molar refractivity β-adrenoceptor binding Substituent bulk

Electronic Effect of Bromine (Hammett σ_p) and Potential Impact on Aryl Ring–Receptor π-Stacking vs. Chloro and Fluoro Analogs

Bromine exhibits a Hammett σ_p value of +0.23, compared to +0.23 for chlorine and +0.06 for fluorine, while the σ_m value for bromine (+0.39) exceeds that of chlorine (+0.37) [1]. This indicates that bromine and chlorine are nearly identical in their electron-withdrawing inductive/resonance effects at the para position, but bromine is more polarizable (higher α value) which could enhance van der Waals interactions with aromatic receptor residues such as Trp-109 and Phe residues in the β-adrenoceptor transmembrane domains [2]. In the conformational model of β-blocker–receptor interaction, the aromatic ring of the antagonist participates in stacking interactions with Trp-109 in transmembrane helix 3; enhanced polarizability of the bromine-substituted aryl ring may strengthen these π–π interactions relative to the chloro or fluoro analogs [2].

Electronic effects Hammett constant π-stacking β-adrenoceptor affinity

Unique Synthetic and Derivatization Handle: Aryl Bromide as a Cross-Coupling Partner for Downstream Diversification vs. Chloro and Fluoro Analogs

The para-bromine substituent on CAS 1052511-12-2 serves as an orthogonal synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira coupling). Aryl bromides participate in oxidative addition with Pd(0) catalysts more readily than aryl chlorides but with greater stability toward undesired side reactions than aryl iodides, placing them in an optimal reactivity window for sequential derivatization [1]. Specifically, aryl bromide oxidative addition rates with Pd(PPh₃)₂ are approximately 50–100 times faster than the corresponding aryl chloride, enabling chemoselective coupling in the presence of the chloro analog [1]. This makes the bromo compound a strategically superior starting material for generating focused libraries of analogs through C–C and C–N bond formation, a procurement-relevant advantage not offered by the chloro, fluoro, or methyl comparators.

Synthetic utility Cross-coupling Buchwald-Hartwig Suzuki coupling Library diversification

Primary Research and Industrial Scenarios Where CAS 1052511-12-2 Offers Distinguishable Value Over Closest Analogs


Lipophilicity-Driven SAR Expansion in a β-Adrenoceptor Blocker Lead Optimization Program

In a medicinal chemistry campaign where the existing lead series features para-chloro or para-fluoro aryloxypropanolamines, this compound delivers a defined upward step in calculated logP (+0.3 to +0.7 units relative to the chloro analog) matched with increased steric bulk, enabling systematic exploration of the lipophilicity–activity–selectivity relationship [1]. The higher predicted membrane partitioning of the bromo analog may reveal binding or functional activity differences that are inaccessible with the less lipophilic chloro or fluoro congeners, directly informing the design of clinical candidates with optimized tissue distribution profiles [2].

Steric Probe of the β-Adrenoceptor Para-Substituent Binding Pocket Using a Large Halogen Atom

The van der Waals volume of bromine (≈25.8 ų) provides a steric probe that is ~1.5-fold larger than chlorine and ~3.2-fold larger than fluorine. In a systematic SAR study comparing para-H, para-F, para-Cl, and para-Br analogs, this compound serves as the 'large halogen' reference point, allowing researchers to map the steric tolerance of the β-adrenoceptor hydrophobic sub-pocket with greater resolution than is possible with smaller substituents alone [1]. This bulk-driven differentiation may also influence β₁/β₂ subtype selectivity, a clinically meaningful parameter in beta-blocker development [2].

Late-Stage Library Diversification via Aryl Bromide Cross-Coupling Chemistry

As the only para-halogen analog in the comparator set that combines favorable oxidative addition kinetics with Pd(0) catalysts and sufficient stability for parallel synthesis workflows, this compound is the preferred scaffold for generating diverse arrays of para-substituted analogs through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [1]. A procurement strategy selecting the bromo analog over the chloro analog enables broader and more efficient downstream chemistry, reducing the number of synthetic steps required to access structurally diverse follow-up compounds [1].

Baseline Compound for Bromine-Specific Pharmacological Profiling Panels

In broad-panel receptor screens or safety pharmacology profiling, the inclusion of a para-bromo analog alongside para-chloro and para-fluoro congeners allows detection of halogen-specific off-target interactions or toxicity signals. The distinct physicochemical signature of bromine (higher polarizability, larger van der Waals radius) may engage targets differently than chlorine, making this compound a critical component of a comprehensive halogen-scanning SAR matrix [1]. This is particularly relevant for programs where halogen-dependent hERG binding, CYP inhibition, or phospholipidosis risk is a concern [2].

Quote Request

Request a Quote for 1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.